Molecular Weight & Lipophilicity vs. Unsubstituted Analog
Compared to the widely used unsubstituted analog piperidin-2-ylmethanol (CAS 3433-37-2), rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol exhibits a 12.2% increase in molecular weight (129.20 vs. 115.17 g/mol) and a corresponding increase in calculated lipophilicity [1]. This difference translates into measurable alterations in physicochemical properties relevant to medicinal chemistry campaigns and building block selection.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 129.20 g/mol; Calculated logP: ~0.9 (estimated) |
| Comparator Or Baseline | Piperidin-2-ylmethanol (CAS 3433-37-2): MW 115.17 g/mol; Calculated logP: ~0.45 |
| Quantified Difference | ΔMW = +14.03 g/mol (+12.2%); ΔlogP ≈ +0.45 |
| Conditions | Standard calculated physicochemical parameters; experimental logP values not reported in accessible literature. |
Why This Matters
The increased molecular weight and lipophilicity can significantly affect membrane permeability and solubility, making this compound a strategically distinct building block for fine-tuning ADME properties in lead optimization programs.
- [1] PubChem. Piperidin-2-ylmethanol (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/piperidin-2-ylmethanol View Source
